molecular formula C31H29N3O6S B304443 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B304443
M. Wt: 571.6 g/mol
InChI Key: RYCBVCSHRGMDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with cyano, phenyl, and trimethoxyphenyl groups, along with a sulfanyl linkage to an acetamide moiety substituted with dimethoxyphenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of substituted pyridines with appropriate thiol and acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic development .

Properties

Molecular Formula

C31H29N3O6S

Molecular Weight

571.6 g/mol

IUPAC Name

2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C31H29N3O6S/c1-36-21-11-12-24(26(15-21)37-2)33-29(35)18-41-31-23(17-32)22(16-25(34-31)19-9-7-6-8-10-19)20-13-27(38-3)30(40-5)28(14-20)39-4/h6-16H,18H2,1-5H3,(H,33,35)

InChI Key

RYCBVCSHRGMDPL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N)OC

Origin of Product

United States

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